4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride
Description
4,5,11-Triazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene dihydrochloride is a tricyclic heterocyclic compound featuring three nitrogen atoms within its bicyclo[6.2.1] framework. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological studies. This compound is synthesized via condensation reactions involving aryl hydrazines and bicyclic ketones, as demonstrated in studies by Mabied et al. (2016) . Single-crystal X-ray diffraction confirmed its structural integrity , while 2D-QSAR models highlighted its antiproliferative activity against HepG2 (hepatocellular) and MCF7 (breast) cancer cell lines, surpassing doxorubicin in potency .
Propriétés
IUPAC Name |
4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-7-6-4-9-11-8(6)3-5(1)10-7;;/h4-5,7,10H,1-3H2,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFSFRPRNNFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CC1N2)NN=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044745-49-3 | |
| Record name | 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride typically involves multiple steps, starting with the formation of the tricyclic core structure. One common synthetic route includes the cyclization of appropriate precursors under specific conditions, such as high temperature and pressure, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its dihydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its tricyclic structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents for treating various diseases.
Industry: In the industrial sector, 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride can be used as a catalyst or a precursor in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared below with analogous azatricyclic derivatives, focusing on structural, physicochemical, and pharmacological properties.
Table 1: Comparative Analysis of Azatricyclic Derivatives
*Estimated based on synthesis precursors ; †Calculated from molecular formula.
Key Structural and Functional Differences
Nitrogen Content and Positioning :
- The target compound contains three nitrogen atoms (positions 4, 5, 11), whereas the 3,11-diaza analog lacks the 4-position nitrogen . This difference likely impacts hydrogen-bonding capacity and receptor interactions.
- The 1,4,5-triaza analog (CymitQuimica) features a distinct bicyclo[5.2.2] system, reducing ring strain compared to the bicyclo[6.2.1] framework .
Pharmacological Activity :
- Only the target compound and its 3,4-diaryl derivatives (e.g., 14a–s) demonstrate validated antiproliferative effects, linked to their ability to intercalate DNA or inhibit topoisomerases .
- The 3,11-diaza analog lacks reported activity, suggesting the 4-position nitrogen is critical for antitumor efficacy .
Research Findings and Mechanistic Insights
Antiproliferative Activity :
- Derivatives of the target compound (e.g., 14a–s) showed IC₅₀ values of 0.8–3.2 µM against MCF7 cells, outperforming doxorubicin (IC₅₀ = 4.7 µM) . A 2D-QSAR model attributed this to electron-withdrawing aryl groups enhancing charge transfer .
Structural Stability :
- X-ray crystallography (WinGX/ORTEP) confirmed planar geometry and hydrogen-bonding networks between the dihydrochloride moieties and nitrogen atoms, critical for stability .
Synthetic Accessibility: The target compound is synthesized in 65–78% yield via thiamine-catalyzed condensation, whereas the 3,11-diaza analog requires alternative routes (e.g., epiminoquinoline derivatization) .
Activité Biologique
4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride (CAS No. 2044745-49-3) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₃Cl₂N₃
- Molecular Weight : 222.11 g/mol
- CAS Number : 2044745-49-3
Biological Activity Overview
The biological activity of 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride has been primarily investigated in the context of its potential as an antitumor agent and its effects on various biological pathways.
Antitumor Activity
Research indicates that compounds similar to 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride is hypothesized to involve several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, particularly at G1 and G2/M phases.
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
Case Study 1: In Vivo Tumor Model
In a study involving xenograft models of human tumors in mice, administration of 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride resulted in a significant reduction in tumor size compared to control groups.
Case Study 2: Mechanistic Insights
A mechanistic study highlighted that the compound downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax in treated cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
